2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate is a chemical compound with the molecular formula C9H17N3S2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate typically involves the reaction of 2-(dimethylaminomethyl)thiazole with a suitable thiol reagent under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is often purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazole derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]thiazole
- 4-(2-Aminoethylthiomethyl)thiazole
- 2-(Dimethylaminomethyl)-4-(2-aminoethylthiomethyl)thiazole
Uniqueness
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O8S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C9H17N3S2.2C2H2O4/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;2*3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
IMRSTPQILCFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.